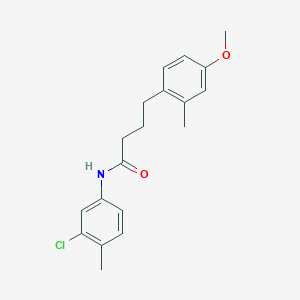
N-(2-CYANOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-CYANOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is an organic compound with a complex structure that includes a cyanophenyl group and an ethylbutanamido group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the Cyanophenyl Intermediate: The starting material, 2-cyanophenylamine, is reacted with an appropriate acylating agent to form the cyanophenyl intermediate.
Amidation Reaction: The cyanophenyl intermediate is then subjected to an amidation reaction with 2-ethylbutanoic acid or its derivatives under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Final Coupling: The resulting product is then coupled with 3-aminobenzamide under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-CYANOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amido and cyanophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(2-CYANOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(2-CYANOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-CYANOPHENYL)-2-METHYLBUTANAMIDE: A similar compound with a methyl group instead of an ethyl group.
N-(2-CYANOPHENYL)-3-(2-METHYLBUTANAMIDO)BENZAMIDE: Another related compound with a methylbutanamido group.
Uniqueness
N-(2-CYANOPHENYL)-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethylbutanamido group, in particular, may enhance its interactions with molecular targets and improve its stability or solubility compared to similar compounds.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-3-(2-ethylbutanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-14(4-2)19(24)22-17-10-7-9-15(12-17)20(25)23-18-11-6-5-8-16(18)13-21/h5-12,14H,3-4H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFCRBVUBBHHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]acetamide](/img/structure/B5724590.png)

![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)



![3-({4-[(1E)-2-CARBAMOYL-2-CYANOETH-1-EN-1-YL]-2-ETHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B5724627.png)
![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)



![2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)
![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)

